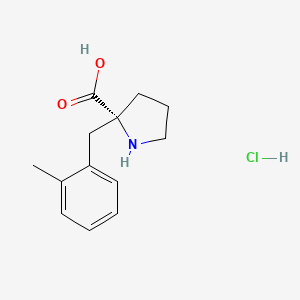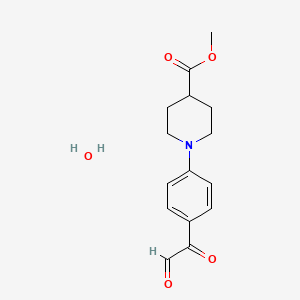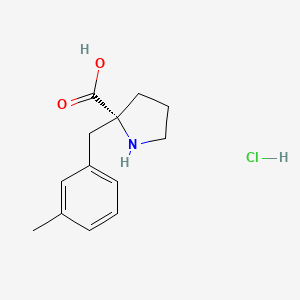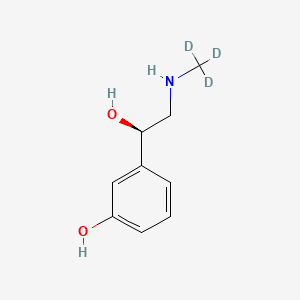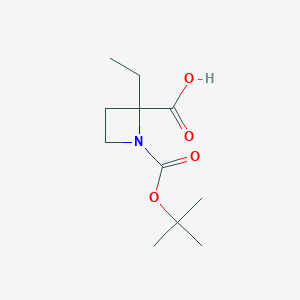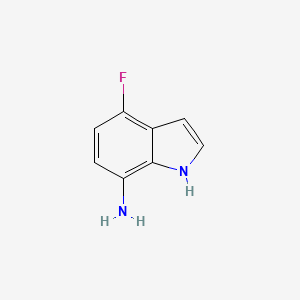
4-Fluoro-1H-indol-7-amina
Descripción general
Descripción
4-Fluoro-1H-indol-7-amine is a compound with the molecular formula C8H7FN2. It is an indole derivative, which is a class of compounds that have diverse pharmacological activities . The indole scaffold is found in many important synthetic drug molecules and has been the focus of much research in drug discovery .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Fluoro-1H-indol-7-amine, has been a topic of interest among organic and medicinal chemists . Various methods, both classical and advanced, have been reported for the synthesis of indoles . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1H-indol-7-amine consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 4-position and an amine group attached at the 7-position .Physical and Chemical Properties Analysis
4-Fluoro-1H-indol-7-amine has a molecular weight of 150.16 and its IUPAC name is 7-fluoro-1H-indol-5-amine . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados de “4-Fluoro-1H-indol-7-amina” se han estudiado por sus propiedades antivirales. Por ejemplo, los derivados del indol han mostrado actividad inhibitoria contra la influenza A y otros virus . El grupo fluoro-indol puede ser instrumental en el desarrollo de nuevos agentes antivirales debido a su capacidad para interactuar con proteínas virales e inhibir su función.
Propiedades Antiinflamatorias
Los compuestos del indol, incluidos los que tienen una estructura de fluoro-indol, se han evaluado por sus efectos antiinflamatorios . Estos compuestos pueden modular las vías inflamatorias, ofreciendo beneficios terapéuticos potenciales para tratar afecciones como la artritis y otras enfermedades inflamatorias.
Actividad Anticancerígena
El núcleo del indol es una característica común en muchas moléculas de fármacos sintéticos con actividad anticancerígena . “this compound” puede servir como un andamiaje para crear nuevos compuestos que se dirigen a las células cancerosas, proporcionando una vía para el desarrollo de nuevos tratamientos de oncología.
Efectos Anti-VIH
Los derivados del indol se han explorado por su potencial para combatir el VIH-1. Los estudios de acoplamiento molecular de nuevos derivados indolílicos han mostrado promesas en este campo, lo que indica que “this compound” podría desempeñar un papel en el diseño de medicamentos anti-VIH .
Usos Antimicrobianos y Antituberculosos
La investigación ha demostrado que los derivados del indol poseen propiedades antimicrobianas, incluida la actividad contra Mycobacterium tuberculosis . Esto sugiere que “this compound” podría usarse para crear nuevos tratamientos para infecciones bacterianas, incluidas las cepas de tuberculosis resistentes a los medicamentos.
Capacidades Antioxidantes
Se sabe que la estructura del indol confiere propiedades antioxidantes a sus derivados . “this compound” podría utilizarse en la síntesis de compuestos que protegen las células del estrés oxidativo, que está implicado en diversas enfermedades y procesos de envejecimiento.
Potencial Antidiabético
Los derivados del indol se han asociado con efectos antidiabéticos, ofreciendo una base para el desarrollo de nuevos agentes terapéuticos para controlar la diabetes . “this compound” podría contribuir a esta área al servir como una estructura central para los medicamentos que regulan los niveles de azúcar en sangre.
Actividad Antimalárica
La lucha contra la malaria podría beneficiarse de la actividad farmacológica de los derivados del indol. Los compuestos basados en “this compound” pueden ser efectivos para inhibir el crecimiento de las especies de Plasmodium, los parásitos responsables de la malaria .
Safety and Hazards
The safety data sheet for 4-Fluoro-1H-indol-7-amine indicates that it should be handled with care. It is recommended to use personal protective equipment such as safety goggles with side-shields, gloves, and a dust mask . The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation .
Direcciones Futuras
Indole derivatives, including 4-Fluoro-1H-indol-7-amine, have immense potential to be explored for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel compounds with anti-tubercular activity based on the indole scaffold .
Mecanismo De Acción
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Potential
Indole scaffold has been found in many important synthetic drug molecules, providing a valuable treatment option as it binds with high affinity to multiple receptors . This has been helpful in developing new useful derivatives .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-1H-indol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Fluoro-1H-indol-7-amine, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
4-Fluoro-1H-indol-7-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 4-Fluoro-1H-indol-7-amine may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 4-Fluoro-1H-indol-7-amine involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 4-Fluoro-1H-indol-7-amine may induce changes in gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-indol-7-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-Fluoro-1H-indol-7-amine, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to 4-Fluoro-1H-indol-7-amine in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-indol-7-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
4-Fluoro-1H-indol-7-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites . For example, cytochrome P450 enzymes play a crucial role in the metabolism of indole derivatives, including 4-Fluoro-1H-indol-7-amine, by catalyzing oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 4-Fluoro-1H-indol-7-amine within cells and tissues are mediated by various transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Additionally, binding proteins such as albumin can facilitate the distribution of 4-Fluoro-1H-indol-7-amine in the bloodstream, affecting its bioavailability and tissue accumulation .
Subcellular Localization
The subcellular localization of 4-Fluoro-1H-indol-7-amine can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, and protein synthesis .
Propiedades
IUPAC Name |
4-fluoro-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCYETYVMSJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663604 | |
| Record name | 4-Fluoro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292636-13-6 | |
| Record name | 4-Fluoro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-ethylbenzo[d]thiazol-2-amine](/img/structure/B1500288.png)
![Methyl 1-amino-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1500289.png)
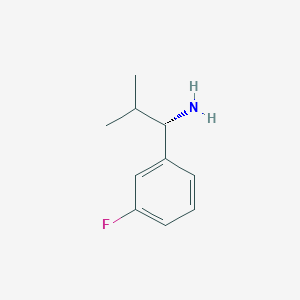
![2-(Ethylthio)benzo[d]thiazol-5-ol](/img/structure/B1500291.png)
![4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1500292.png)
